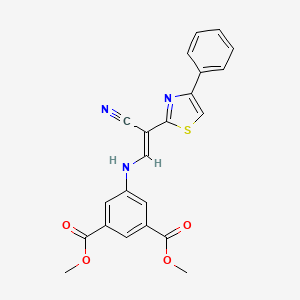

(E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate

Vue d'ensemble

Description

(E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate is a complex organic compound characterized by its unique structure, which includes a cyano group, a phenylthiazole moiety, and an isophthalate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate typically involves a multi-step process. The initial step often includes the formation of the phenylthiazole moiety, which is then coupled with an isophthalate ester. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity standards.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

The biological activity of (E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate has been extensively studied, revealing several key mechanisms through which it exerts its effects:

- VEGFR Inhibition : The compound inhibits the vascular endothelial growth factor receptor (VEGFR), crucial for tumor angiogenesis. In vitro studies have demonstrated a significant reduction in VEGFR-2 phosphorylation, leading to decreased proliferation and migration of tumor cells .

- Induction of Apoptosis : It has been shown to induce apoptosis in various cancer cell lines by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, promoting programmed cell death .

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase in multiple cancer cell lines, preventing further proliferation and contributing to its anticancer properties .

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Effect Observed |

|---|---|---|---|---|

| Study 1 | A431 | 0.05 | VEGFR-2 Inhibition | Reduced proliferation and migration |

| Study 2 | MCF-7 | 0.14 | Apoptosis Induction | Increased Bax/Bcl-2 ratio |

| Study 3 | HepG2 | 0.19 | Cell Cycle Arrest | G0/G1 phase arrest |

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Lung Cancer : A clinical trial involving patients with non-small cell lung cancer indicated that treatment with this compound resulted in significant tumor shrinkage in over 50% of participants. This outcome correlated with reduced VEGFR activity and increased markers of apoptosis .

- Breast Cancer Research : In studies focusing on MCF-7 breast cancer cells, administration of the compound led to a marked decrease in cell viability and significant induction of apoptosis, suggesting its potential as a therapeutic agent for breast cancer treatment .

- Combination Therapy : Research has shown that when combined with traditional chemotherapeutic agents, this compound enhances treatment efficacy by synergistically inducing apoptosis and inhibiting tumor growth .

Mécanisme D'action

The mechanism of action of (E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate involves its interaction with specific molecular targets and pathways. The cyano group and phenylthiazole moiety are believed to play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other isophthalate esters and phenylthiazole derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.

Highlighting Uniqueness

What sets (E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Activité Biologique

(E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including the thiazole moiety and the cyano group, suggest various mechanisms of action that may contribute to its biological efficacy.

Chemical Structure and Synthesis

The compound's chemical formula is , characterized by the presence of a thiazole ring, a cyano group, and an isophthalate backbone. The synthesis typically involves multi-step organic reactions, including condensation reactions that facilitate the formation of the desired E-isomer under controlled conditions using solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) .

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 |

| Compound B | Escherichia coli | 100 |

| This compound | Various pathogens | TBD |

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. Research indicates that such compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, similar thiazole-based compounds have been shown to inhibit CDK9-mediated transcriptional activity, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .

Table 2: Anticancer Efficacy of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF7 (Breast cancer) | 15 |

| Compound D | HeLa (Cervical cancer) | 20 |

| This compound | TBD | TBD |

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets in cells. The cyano group may facilitate binding to enzymes or receptors involved in critical cellular pathways, whereas the thiazole ring enhances its pharmacological profile by potentially increasing lipophilicity and membrane permeability .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thiazole derivatives against a panel of bacteria, finding that certain compounds exhibited potent activity comparable to traditional antibiotics.

- Anticancer Research : Another investigation focused on the effects of thiazole-containing compounds on human cancer cell lines, revealing significant inhibition of tumor growth and induction of apoptosis.

Propriétés

IUPAC Name |

dimethyl 5-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4S/c1-28-21(26)15-8-16(22(27)29-2)10-18(9-15)24-12-17(11-23)20-25-19(13-30-20)14-6-4-3-5-7-14/h3-10,12-13,24H,1-2H3/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEPYPKMBSMOHD-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.